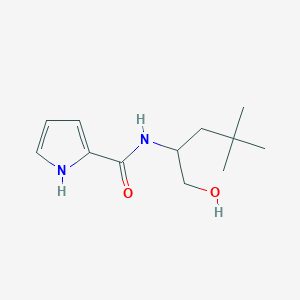
3-fluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)propane-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-fluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)propane-1-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 3-fluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)propane-1-sulfonamide involves the inhibition of specific enzymes, such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). HDACs are involved in the regulation of gene expression, and their inhibition can lead to the activation of tumor suppressor genes and the suppression of oncogenes. CAs, on the other hand, are involved in the regulation of pH, and their inhibition can lead to the disruption of tumor cell metabolism.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-fluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)propane-1-sulfonamide are dependent on its mechanism of action. The inhibition of HDACs and CAs can lead to various effects, such as the induction of apoptosis, the suppression of angiogenesis, and the inhibition of tumor cell proliferation. Additionally, the compound has been shown to have neuroprotective effects, potentially making it useful for the treatment of neurological disorders.
Advantages and Limitations for Lab Experiments
The advantages of using 3-fluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)propane-1-sulfonamide for lab experiments include its specificity for HDACs and CAs, making it a useful tool for studying the role of these enzymes in various biological processes. Additionally, the compound has shown promising results in preclinical studies, indicating its potential for the development of new drugs. However, the limitations of using the compound include its potential toxicity and the need for further research to determine its efficacy in clinical trials.
Future Directions
There are several future directions for the research of 3-fluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)propane-1-sulfonamide. One potential direction is the development of new drugs based on the compound for the treatment of cancer and neurological disorders. Additionally, further research is needed to determine the efficacy of the compound in clinical trials and to investigate its potential side effects. Finally, the compound could be used as a tool for the study of HDACs and CAs in various biological processes, leading to a better understanding of these enzymes and their role in disease.
Synthesis Methods
The synthesis of 3-fluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)propane-1-sulfonamide involves the reaction of 2-hydroxy-2-naphthalen-2-ylethylamine with 3-fluoropropane-1-sulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is obtained by purification through column chromatography.
Scientific Research Applications
3-fluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)propane-1-sulfonamide has been extensively studied for its potential applications in various scientific fields. It has been used as a tool for the development of new drugs, particularly for the treatment of cancer and neurological disorders. The compound has shown promising results in preclinical studies, and further research is underway to determine its efficacy in clinical trials.
properties
IUPAC Name |
3-fluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)propane-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO3S/c16-8-3-9-21(19,20)17-11-15(18)14-7-6-12-4-1-2-5-13(12)10-14/h1-2,4-7,10,15,17-18H,3,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZODXNTCFLIJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CNS(=O)(=O)CCCF)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(2-hydroxy-2-naphthalen-2-ylethyl)propane-1-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(2-fluorophenyl)-1H-pyrazol-4-yl]-[3-(1-hydroxyethyl)piperidin-1-yl]methanone](/img/structure/B6641608.png)
![2-ethyl-N-[4-(hydroxymethyl)cyclohexyl]-1,3-thiazole-5-carboxamide](/img/structure/B6641612.png)
![1-(3-Hydroxyazetidin-1-yl)-2-[3-(trifluoromethoxy)phenyl]ethanone](/img/structure/B6641615.png)
![3-hydroxy-N-[4-(hydroxymethyl)cyclohexyl]naphthalene-2-carboxamide](/img/structure/B6641626.png)
![[1-[(3-Fluorophenyl)methyl]piperidin-3-yl]-[2-(2-hydroxypropan-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B6641628.png)
![1-[3-[9H-fluoren-9-yl(methyl)amino]-2-hydroxypropyl]pyrrolidin-2-one](/img/structure/B6641647.png)

![1-[(2S)-2-[2-(2-hydroxypropan-2-yl)pyrrolidine-1-carbonyl]-2,3-dihydroindol-1-yl]ethanone](/img/structure/B6641654.png)
![[1-[2-(2-Fluorophenoxy)ethyl]piperidin-4-yl]-(1-methylimidazol-2-yl)methanol](/img/structure/B6641659.png)
![3-hydroxy-4-methyl-1-[4-(1H-pyrrolo[2,3-b]pyridin-3-yl)piperidin-1-yl]pentan-1-one](/img/structure/B6641666.png)
![Cyclohexyl 2-[[4-ethyl-5-(4-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B6641667.png)
![[(2R)-1-[3-fluoro-4-(4-methylpyrazol-1-yl)phenyl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641675.png)
![[(2R)-1-[1-(2-fluorophenyl)pyrazol-4-yl]sulfonylpyrrolidin-2-yl]methanol](/img/structure/B6641677.png)
![N-[2-(2-chlorophenyl)-2-hydroxyethyl]-5-methylthiophene-2-sulfonamide](/img/structure/B6641696.png)